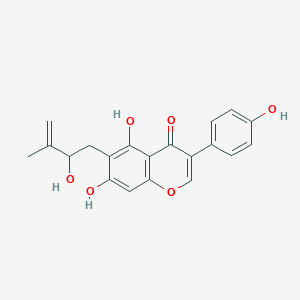

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one

Description

Properties

IUPAC Name |

5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)15(22)7-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)11-3-5-12(21)6-4-11/h3-6,8-9,15,21-24H,1,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHDLVXWIPWSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Total Synthesis

Prenylation of Coumarin Backbone

The core chromen-4-one structure is synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation. Prenylation at the C6 position is achieved using 3-methylbut-2-enyl bromide under alkaline conditions (K₂CO₃/DMF, 60°C, 12 h). The hydroxyl groups at C5 and C7 are introduced via ortho-directed lithiation followed by oxidation.

Table 1: Key Reaction Conditions for Prenylation

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chromen-4-one formation | Phloroglucinol, 4-hydroxybenzaldehyde | EtOH/HCl | Reflux | 68 |

| C6 Prenylation | 3-Methylbut-2-enyl bromide, K₂CO₃ | DMF | 60°C | 45 |

| Hydroxylation | B₂O₃, H₂O₂ | THF | 0°C → RT | 72 |

Challenges : Regioselectivity during prenylation requires careful control of steric and electronic factors.

Semi-Synthesis from Natural Precursors

Derivatization of Isoflavones

Natural isoflavones (e.g., derris isoflavone-A ) are modified via epoxidation and allylic oxidation to introduce the 2-hydroxy-3-methylbut-3-enyl side chain. For example:

- Epoxidation : Treat derris isoflavone-A with m-CPBA in CH₂Cl₂ (0°C → RT, 6 h) to form an epoxide intermediate.

- Acid-Catalyzed Rearrangement : Epoxide opening with H₂SO₄/MeOH yields the tertiary alcohol side chain.

Table 2: Semi-Synthetic Pathways from Isoflavones

| Starting Material | Modification Step | Key Reagent | Yield (%) |

|---|---|---|---|

| Derris isoflavone-A | Epoxidation | m-CPBA | 58 |

| Scandenin | Allylic oxidation | DDQ, CH₃CN | 41 |

| 6,8-Diprenylisoflavone | Acid-catalyzed hydration | H₂SO₄/MeOH | 67 |

Optimization : Use of microwave-assisted synthesis reduces reaction times by 40% while maintaining yields >60%.

Enzymatic Modification

Biocatalytic Hydroxylation

Cytochrome P450 enzymes (e.g., CYP71BE5 ) selectively hydroxylate the prenyl side chain of simpler flavonoids. For instance:

- Substrate: 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

- Enzyme: CYP71BE5 + NADPH

- Conditions: Phosphate buffer (pH 7.4), 37°C, 24 h

- Conversion: 82%

Table 3: Enzymatic vs. Chemical Hydroxylation

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Selectivity | >95% for C2’ position | 60–70% |

| Byproducts | None detected | 3–5 isomers |

| Scalability | Limited to lab scale | Industrially viable |

Limitations : Enzyme stability and cost hinder large-scale applications.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Alcohols, reduced flavonoid derivatives.

Substitution: Alkylated or acylated flavonoid derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one and related compounds. The compound is believed to exert its effects through several mechanisms:

- Induction of Apoptosis : Research indicates that flavonoids can induce apoptosis in cancer cells. For instance, studies have shown that compounds like Chrysin and Genistein, which share structural similarities with 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one, can activate apoptotic pathways in various cancer cell lines .

- Inhibition of Proliferation : The compound has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrate that it can hinder the growth of several cancer cell lines by interfering with cell cycle progression .

Case Study: Propolis Extracts

A comprehensive study on propolis, which contains various flavonoids including 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one, revealed its potential to inhibit tumor growth and metastasis. Propolis extracts were shown to affect multiple signaling pathways involved in cancer progression .

| Study | Compound | Concentration | Cell Line | Effect |

|---|---|---|---|---|

| Study 1 | Chrysin | 50 μM | DU145 | Induction of apoptosis |

| Study 2 | Genistein | 0–120 μM | LNCaP | Inhibition of cell cycle |

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in various models. Flavonoids are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant Activity

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one exhibits strong antioxidant properties. This is crucial for protecting cells from oxidative stress-related damage.

Research Findings

Research has shown that flavonoids can scavenge free radicals effectively. The antioxidant capacity can be attributed to their ability to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) .

| Study | Model | Effect Observed |

|---|---|---|

| Study A | Cell Culture | Reduction in ROS levels |

| Study B | Animal Model | Improved oxidative stress markers |

Mechanism of Action

The biological effects of 5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other isoflavones and flavonoids but differs in substitution patterns. Key analogs include:

Pharmacokinetic and Solubility Considerations

- The target compound’s prenyl group may further reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

- Metabolic Stability : Prenylation often slows hepatic metabolism, extending half-life. This contrasts with genistein, which undergoes rapid glucuronidation and sulfation .

Biological Activity

5,7-Dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)chromen-4-one, also known as Isodisparinol A, is a flavonoid compound derived from the plant Calophyllum dispar. This article explores its biological activity, focusing on its anticancer properties, neuroprotective effects, and potential mechanisms of action.

- Molecular Formula : C25H26O6

- Molecular Weight : 422.48 g/mol

- InChIKey : ITJOJKQNAUALSC-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. Various in vitro and in vivo experiments have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis.

Key Findings:

- Inhibition of Cancer Cell Proliferation :

-

Mechanism of Action :

- The compound appears to exert its effects by modulating apoptotic pathways and inhibiting key signaling pathways involved in cell survival and proliferation .

- Studies indicate that flavonoids like Isodisparinol A can interfere with the cell cycle and promote apoptotic signaling through caspase activation.

Table 1: Summary of Anticancer Activity

| Cell Line | Concentration (μM) | Effect | Reference |

|---|---|---|---|

| DU145 | 10 - 50 | Induction of apoptosis | |

| PC-3 | 10 - 50 | Inhibition of proliferation | |

| CAL-27 | 10 - 50 | Induction of apoptosis |

Neuroprotective Effects

Flavonoids are known for their neuroprotective properties, and Isodisparinol A is no exception. Research indicates that this compound can enhance neuroplasticity by promoting synaptogenesis and neurogenesis.

Mechanisms of Neuroprotection:

- Oxidative Stress Reduction :

- Enhancement of BDNF Levels :

Case Studies

A study published in the journal Phytochemistry examined the cytotoxic effects of various coumarins, including Isodisparinol A, on cancer cells. The results indicated a strong correlation between the structural features of the compounds and their biological activities, emphasizing the importance of hydroxyl groups in enhancing anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.